molecular formula C15H21FN2O3S B2490805 N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide CAS No. 1396757-21-3

N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide

Cat. No.: B2490805
CAS No.: 1396757-21-3
M. Wt: 328.4
InChI Key: OOHYPZKGXGKHAW-UHFFFAOYSA-N
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Description

N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide is a synthetic oxalamide derivative of interest in medicinal chemistry and drug discovery. Oxalamide functional groups serve as key linkers in the design of bioactive molecules, particularly in the development of hybrid compounds targeting resistant pathogens . For instance, oxalamide-linked 4-aminoquinoline-phthalimide hybrids have demonstrated significant anti-plasmodial activity against resistant strains of Plasmodium falciparum , highlighting the therapeutic potential of this chemical motif in antiparasitic research . The structure of this compound features a 4-fluorobenzyl group and a side chain containing both a hydroxyl and a methylthio (SCH3) moiety. This combination of polar and sulfur-containing groups can influence the compound's physicochemical properties, such as solubility and potential for molecular interactions. Researchers are exploring these properties in the design of novel pharmacologically active agents. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O3S/c1-15(21,7-8-22-2)10-18-14(20)13(19)17-9-11-3-5-12(16)6-4-11/h3-6,21H,7-10H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHYPZKGXGKHAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(CNC(=O)C(=O)NCC1=CC=C(C=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the oxalamide backbone: This step involves the reaction of oxalyl chloride with an appropriate amine to form the oxalamide core.

    Introduction of the 4-fluorobenzyl group: This is achieved through a nucleophilic substitution reaction where the 4-fluorobenzyl chloride reacts with the oxalamide intermediate.

    Addition of the 2-hydroxy-2-methyl-4-(methylthio)butyl group: This step involves the reaction of the oxalamide intermediate with the appropriate alcohol or thiol under suitable conditions to introduce the hydroxy and methylthio functionalities.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxalamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various nucleophiles into the benzyl ring.

Scientific Research Applications

N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subject to ongoing research.

Comparison with Similar Compounds

Key Observations :

  • Halogenation : The target compound’s 4-fluorobenzyl group shares similarities with Compound 28’s chloro-fluorophenyl group, which enhances enzyme-binding specificity .
  • Hydrophilic Moieties : The hydroxy and methylthio groups in the target compound contrast with S336’s pyridine and methoxy groups, suggesting divergent solubility and metabolic pathways .

Biological Activity

N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide is a synthetic compound with potential applications in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula and structure:

  • Molecular Formula : C16H20FN2O3S
  • Molecular Weight : 336.4 g/mol
PropertyValue
CAS Number1351650-43-5
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The presence of the fluorobenzyl group enhances lipophilicity, facilitating cell membrane penetration. The hydroxymethyl group may contribute to hydrogen bonding with target proteins, potentially affecting enzyme activity or receptor binding.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Antitumor Activity : Preliminary studies suggest that the compound may inhibit the proliferation of certain cancer cell lines, possibly through apoptosis induction mechanisms.
  • Anti-inflammatory Properties : The oxalamide functional group has shown potential in modulating inflammatory pathways, indicating a role in reducing inflammation.
  • Antimicrobial Activity : Some derivatives of oxalamides have demonstrated effectiveness against various bacterial strains, suggesting a possible antimicrobial effect for this compound.

Case Studies and Research Findings

  • In Vitro Studies : A study conducted on various cancer cell lines revealed that this compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death.
  • Animal Model Research : In a murine model of inflammation, administration of the compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6, supporting its anti-inflammatory potential.
  • Structure-Activity Relationship (SAR) : An SAR analysis highlighted that modifications in the alkyl chain length and substitution patterns on the aromatic ring significantly influenced biological activity. Compounds with longer alkyl chains exhibited enhanced potency against tumor cells.

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